2-chloroethyl N-(2-methyl-5-nitrophenyl)carbamate
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Overview
Description
2-chloroethyl N-(2-methyl-5-nitrophenyl)carbamate is a chemical compound with the molecular formula C10H11ClN2O4 and a molecular weight of 258.663 g/mol . It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 2-chloroethyl N-(2-methyl-5-nitrophenyl)carbamate typically involves a nucleophilic substitution reaction. The process begins with the reaction of 2-methyl-5-nitroaniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with 2-chloroethanol to yield the final product . The reaction conditions usually involve the use of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at temperatures ranging from 10 to 40°C .
Chemical Reactions Analysis
2-chloroethyl N-(2-methyl-5-nitrophenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
2-chloroethyl N-(2-methyl-5-nitrophenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antioxidant activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of 2-chloroethyl N-(2-methyl-5-nitrophenyl)carbamate involves its interaction with specific molecular targets. The compound’s carbamate group can inhibit the activity of enzymes by carbamylating their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
2-chloroethyl N-(2-methyl-5-nitrophenyl)carbamate can be compared with other carbamate compounds such as:
- 2-chloroethyl N-(2-chloro-4-nitrophenyl)carbamate
- 2-chloroethyl N-(3-nitrophenyl)carbamate
- 4-chlorophenyl N-(2-methyl-5-nitrophenyl)carbamate These compounds share similar structures but differ in their substituents, which can affect their chemical reactivity and biological activities . The unique combination of the chloroethyl and nitrophenyl groups in this compound contributes to its distinct properties and applications.
Properties
CAS No. |
25216-13-1 |
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Molecular Formula |
C10H11ClN2O4 |
Molecular Weight |
258.66 g/mol |
IUPAC Name |
2-chloroethyl N-(2-methyl-5-nitrophenyl)carbamate |
InChI |
InChI=1S/C10H11ClN2O4/c1-7-2-3-8(13(15)16)6-9(7)12-10(14)17-5-4-11/h2-3,6H,4-5H2,1H3,(H,12,14) |
InChI Key |
DOIIBUFUZDBBEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)OCCCl |
Origin of Product |
United States |
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